N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide
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Overview
Description
N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics This compound features a diphenylmethyl group attached to a sulfonamide moiety, which is further substituted with an ethoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide typically involves the following steps:
Friedel-Crafts Alkylation: The diphenylmethyl group can be introduced via Friedel-Crafts alkylation of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride.
Sulfonation: The resulting diphenylmethane can be sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Amidation: The sulfonyl chloride intermediate is then reacted with 4-ethoxyaniline to form the final sulfonamide product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. Continuous flow reactors allow for better control over reaction conditions, leading to higher purity and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products Formed
Hydrogenation: Removal of the diphenylmethyl group results in the formation of the corresponding amine.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.
Scientific Research Applications
N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Sulfonamides are widely studied for their antibacterial properties.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Catalysis: Sulfonamides are known to act as catalysts in various organic reactions, including asymmetric synthesis.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing essential nutrients, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Modafinil: A wakefulness-promoting agent with a similar diphenylmethyl structure.
Sulfonimidates: Compounds with a similar sulfonamide moiety but different substituents.
Uniqueness
N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide is unique due to the presence of both the diphenylmethyl and ethoxy groups, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-benzhydryl-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-2-25-19-13-15-20(16-14-19)26(23,24)22-21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,21-22H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZSQWSFVZUSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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